Home > Products > Screening Compounds P45541 > Substance P (5-11), asp(5,6)-mephe(8)-
Substance P (5-11), asp(5,6)-mephe(8)- - 104499-97-0

Substance P (5-11), asp(5,6)-mephe(8)-

Catalog Number: EVT-1551274
CAS Number: 104499-97-0
Molecular Formula: C40H56N8O11S
Molecular Weight: 857 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Substance P (5-11), asp(5,6)-mephe(8)- is a synthetic analogue of the naturally occurring neuropeptide Substance P, which is an undecapeptide composed of 11 amino acids. Substance P is classified as a member of the tachykinin family of neuropeptides and functions as a neurotransmitter and neuromodulator. It plays a crucial role in pain perception, inflammation, and various physiological processes. The specific analogue discussed here features modifications at positions 5, 6, and 8 of the peptide chain, which are designed to enhance its pharmacological properties, particularly in managing pseudo-allergic reactions and other inflammatory conditions .

Synthesis Analysis

The synthesis of Substance P (5-11), asp(5,6)-mephe(8)- typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The specific modifications at positions 5 (aspartic acid), 6 (aspartic acid), and 8 (methionine) are introduced during the synthesis process to optimize the compound's binding affinity and biological activity.

Technical details include:

  • Solid-Phase Synthesis: Utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry for protecting amino groups.
  • Coupling Reagents: Commonly employed reagents such as HATU (1-Hydroxy-7-azabenzotriazole) or DIC (N,N'-Diisopropylcarbodiimide) to facilitate peptide bond formation.
  • Cleavage and Purification: After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid and purified through high-performance liquid chromatography to achieve the desired purity .
Molecular Structure Analysis

The molecular structure of Substance P (5-11), asp(5,6)-mephe(8)- retains the characteristic undecapeptide framework of Substance P but incorporates specific modifications that alter its interaction with neurokinin receptors.

Key structural data includes:

  • Amino Acid Sequence: The sequence is modified at positions 5 and 6 with aspartic acid and at position 8 with methionine.
  • Molecular Weight: The molecular weight of this analogue is approximately 1300 Da.
  • 3D Structure: Computational modeling can be used to predict the three-dimensional conformation, which is essential for understanding its receptor binding capabilities .
Chemical Reactions Analysis

The chemical reactivity of Substance P (5-11), asp(5,6)-mephe(8)- primarily involves its interaction with neurokinin receptors, particularly the neurokinin-1 receptor. Upon binding, it induces a series of intracellular signaling cascades that lead to various physiological responses.

Technical details regarding reactions include:

  • Receptor Binding: The analogue shows enhanced affinity for neurokinin receptors compared to natural Substance P due to its structural modifications.
  • Signal Transduction Pathways: Activation leads to calcium ion mobilization and subsequent activation of protein kinase pathways, contributing to inflammatory responses .
Mechanism of Action

The mechanism of action for Substance P (5-11), asp(5,6)-mephe(8)- involves binding to the neurokinin-1 receptor located on various cell types. This binding triggers intracellular signaling pathways that result in:

  1. Calcium Mobilization: Increased intracellular calcium levels leading to cellular activation.
  2. Inflammatory Mediator Release: Stimulation of mast cells and other immune cells results in the release of histamine and other pro-inflammatory mediators.
  3. Pain Perception Modulation: Enhances nociceptive signaling pathways contributing to pain sensation and inflammatory responses .
Physical and Chemical Properties Analysis

Substance P (5-11), asp(5,6)-mephe(8)- exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions due to its polar amino acid composition.
  • Stability: Stability can be affected by environmental factors such as temperature and pH; generally stable under physiological conditions but may degrade in extreme conditions.
  • pKa Values: The presence of acidic residues like aspartic acid influences its ionization state at physiological pH, impacting receptor binding affinity .
Applications

Substance P (5-11), asp(5,6)-mephe(8)- has potential applications in several scientific fields:

  • Therapeutic Development: Investigated for its potential use in treating conditions associated with allergic reactions by acting as a competitive inhibitor at MRGPRX2 receptors.
  • Pain Management: Explored for its analgesic properties in pain management therapies due to its interaction with neurokinin receptors.
  • Research Tool: Utilized in studies investigating neuropeptide signaling pathways and their roles in various physiological processes including inflammation and pain perception .
Introduction to Substance P (5-11), asp(5,6)-mephe(8)-

Biochemical Identity of Substance P and Its Analogues

Structural Modifications in asp(5,6)-mephe(8)- Substitution

The peptide sequence of Substance P (5-11), asp(5,6)-mephe(8)- is documented as Asp-Asp-Phe-MePhe-Gly-Leu-Met-NH₂ with a molecular weight of 857.1 g/mol and molecular formula C₄₀H₅₆N₈O₁₁S [5]. This analogue represents a truncated form of native Substance P (SP), encompassing amino acid residues 5-11 of the full undecapeptide, with strategic substitutions at positions 5, 6, and 8. The modifications include:

  • Position 5-6: Substitution of the native Gln⁵-Gln⁶ residues with two aspartic acid (Asp) residues. This modification introduces significant negative charge and hydrophilicity to this region, potentially altering peptide-receptor interaction dynamics and electrostatic binding properties. The acidic side chains may influence hydrogen bonding patterns and receptor docking orientation compared to the native glutamine residues [4].

  • Position 8: Replacement of phenylalanine (Phe⁸) with N-methyl phenylalanine (MePhe). N-methylation of the peptide backbone at this position serves dual purposes: (1) it enhances resistance to proteolytic degradation by aminopeptidases through steric hindrance of the peptide bond, and (2) it induces conformational restriction that may favor specific bioactive conformations recognized by neurokinin receptors. This modification directly targets the highly conserved Phe-X-Gly-Leu-Met-NH₂ motif essential for tachykinin receptor activation [4] [9].

These targeted alterations produce a peptide with substantially different physicochemical properties while preserving the C-terminal domain essential for receptor recognition. The calculated isoelectric point shifts toward acidity due to the additional carboxyl groups, potentially influencing membrane permeability and biodistribution compared to the native peptide [5].

Comparative Analysis of Tachykinin Family Members

The asp(5,6)-mephe(8)- analogue belongs to the tachykinin peptide family characterized by the conserved C-terminal motif Phe-X-Gly-Leu-Met-NH₂, where X represents a variable amino acid that contributes to receptor subtype specificity. This family includes three primary mammalian ligands:

Table 1: Comparative Structural and Receptor Specificity of Mammalian Tachykinins

TachykininAmino Acid SequencePrimary ReceptorGene OriginKey Distinguishing Features
Substance PArg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂NK1 (SP > NKA > NKB)TAC1Full undecapeptide; potent vasodilator
Neurokinin A (NKA)His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂NK2 (NKA > NKB > SP)TAC1Decapeptide; potent bronchoconstrictor
Neurokinin B (NKB)Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH₂NK3 (NKB > NKA > SP)TAC3Decapeptide; key role in reproduction
SP (5-11) asp(5,6)-mephe(8)-Asp-Asp-Phe-MePhe-Gly-Leu-Met-NH₂NK3 (Senktide-like)SyntheticTruncated analogue with engineered modifications

The asp(5,6)-mephe(8)- analogue shares closest structural homology with Senktide (succinyl-Asp-Phe-MePhe-Gly-Leu-Met-NH₂), a well-characterized selective NK3 receptor agonist. Both peptides feature the critical N-methyl-Phe modification at position 8 and C-terminal hexapeptide structure. However, the asp(5,6)- analogue uniquely incorporates dual aspartate residues at positions 5-6 instead of the succinyl-Asp modification in Senktide. This structural variation likely influences receptor binding kinetics and functional selectivity between NK3 receptor subtypes across species [5] [9] [10].

Tachykinins exert biological effects through three G protein-coupled receptors (NK1R, NK2R, NK3R) with distinct tissue distributions and physiological roles. The structural modifications in asp(5,6)-mephe(8)- position it as a highly selective NK3 receptor agonist, mirroring the pharmacological profile of NKB rather than SP itself. This represents a significant divergence from native Substance P, which preferentially activates NK1 receptors [9] [10].

Pharmacological Significance of Position-Specific Amino Acid Modifications

The targeted modifications in asp(5,6)-mephe(8)- produce profound pharmacological effects through multiple mechanisms:

  • Receptor Subtype Selectivity Shift: The N-methylation at Phe⁸ significantly enhances binding affinity for NK3 receptors while reducing interaction with NK1 receptors. This modification exploits steric and conformational differences in the ligand-binding pockets between receptor subtypes. The NK3 receptor binding pocket accommodates the N-methyl group through hydrophobic interactions unavailable in NK1 receptors. Consequently, the analogue exhibits >100-fold selectivity for NK3 over NK1 receptors, effectively converting a Substance P fragment into an NKB-mimetic compound [9] [10].

  • Enhanced Metabolic Stability: Proteolytic degradation presents a major limitation for therapeutic neuropeptides. The N-methyl-Phe⁸ modification confers resistance to cleavage by endopeptidases and aminopeptidases that target aromatic amino acid residues. Additionally, the dual Asp substitutions replace two glutamine residues susceptible to glutaminyl cyclase conversion. These modifications collectively extend the plasma half-life compared to native tachykinin fragments, as evidenced by analogue stability in in vitro plasma assays [4] [8].

  • Altered Signaling Kinetics: Position 8 modifications influence the temporal dynamics of receptor activation and internalization. Studies of similar N-methylated analogues demonstrate prolonged receptor residence time and delayed dissociation kinetics compared to native peptides. This results in sustained intracellular signaling through Gq/11-mediated pathways, including prolonged calcium mobilization and inositol phosphate accumulation. The Asp substitutions may further modulate signaling by altering the pattern of receptor phosphorylation and β-arrestin recruitment [4] [8].

Table 2: Pharmacological Impact of Specific Amino Acid Modifications

Modification PositionAmino Acid ChangePrimary Pharmacological ConsequenceMolecular Mechanism
Phe⁸Phe → N-MePheEnhanced NK3 receptor selectivitySteric complementarity with NK3 hydrophobic binding pocket
Reduced susceptibility to aminopeptidasesBackbone N-methylation prevents proteolytic cleavage
Gln⁵Gln → AspIncreased hydrophilicity & negative chargeAltered electrostatic interactions with receptor surface
Gln⁶Gln → AspDisruption of cyclization pathwayPrevention of pyroglutamate formation at position 5
C-terminusCONH₂ (maintained)Sustained receptor activationEssential for high-affinity interaction with tachykinin receptors

The functional significance of these modifications is evidenced by the analogue's ability to stimulate intracellular calcium mobilization in NK3 receptor-expressing cells with potency comparable to NKB. In neural systems, it activates the hypothalamic-pituitary-gonadal axis through specific stimulation of kisspeptin release from arcuate nucleus neurons, a physiological response characteristic of NK3 receptor activation but not NK1 stimulation. This specific activity profile makes it a valuable tool for studying reproductive neuroendocrinology without cross-activation of other tachykinin pathways [9] [10].

Historical Context: Evolution of Synthetic Tachykinin Analogues

The development of asp(5,6)-mephe(8)- represents a milestone in the rational design of neuropeptide analogues, emerging from decades of tachykinin research:

  • Early Peptide Isolation and Characterization (1931-1970s): Substance P was first isolated from equine brain and intestine extracts in 1931 by Von Euler and Gaddum, who observed its potent hypotensive and smooth muscle contracting properties [8]. However, its amino acid sequence remained elusive until 1971, when Chang, Leeman, and Niall determined the undecapeptide structure. This breakthrough enabled synthetic production and the first structure-activity relationship (SAR) studies, revealing the critical importance of the C-terminal pentapeptide for biological activity [4] [8].

  • First-Generation Analogues (1980s): The discovery of multiple tachykinins (NKA, NKB) and their receptors in the 1980s drove development of receptor-selective ligands. Initial efforts focused on C-terminal fragments and alanine-scans, identifying Phe⁷, Phe⁸, and Gly⁹ as crucial residues. The observation that N-methylation of peptide bonds enhanced metabolic stability without eliminating bioactivity led to systematic exploration of backbone-modified analogues. Senktide (succinyl-[Asp⁶,MePhe⁸]-SP(6-11)) emerged as the first potent NK3-selective agonist, establishing the pharmacological template for future analogues [9] [10].

  • Rational Design Era (1990s-present): Advances in molecular biology revealing tachykinin receptor structures enabled structure-based design. Site-directed mutagenesis studies identified key receptor residues interacting with peptide ligands, guiding modifications to enhance selectivity. The asp(5,6)-mephe(8)- analogue represents this modern approach, incorporating strategic modifications at positions predicted to interact with NK3-specific receptor domains. The dual aspartate substitution addresses the instability of N-terminal glutamines in SP fragments, which undergo spontaneous cyclization to pyroglutamate—a modification altering receptor recognition properties [4] [8].

Properties

CAS Number

104499-97-0

Product Name

Substance P (5-11), asp(5,6)-mephe(8)-

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-[2-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]acetyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C40H56N8O11S

Molecular Weight

857 g/mol

InChI

InChI=1S/C40H56N8O11S/c1-23(2)17-31(39(58)45-27(35(42)54)15-16-60-4)48(32(49)22-44-37(56)28(43-3)18-24-11-7-5-8-12-24)40(59)30(19-25-13-9-6-10-14-25)47-38(57)29(21-34(52)53)46-36(55)26(41)20-33(50)51/h5-14,23,26-31,43H,15-22,41H2,1-4H3,(H2,42,54)(H,44,56)(H,45,58)(H,46,55)(H,47,57)(H,50,51)(H,52,53)/t26-,27-,28-,29-,30-,31-/m0/s1

InChI Key

BARQESDVRXZFSK-HPMAGDRPSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)N(C(=O)CNC(=O)C(CC1=CC=CC=C1)NC)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)N

Synonyms

8-MePhe-5,6-Asp-substance P (5-11)
amino-senktide
aminosenktide
NH2-senktide
substance P (5-11), Asp(5,6)-MePhe(8)-
substance P (5-11), asparaginyl(5,6)-methylphenylalanine(8)-

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)N(C(=O)CNC(=O)C(CC1=CC=CC=C1)NC)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)N(C(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.